(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
説明
This compound features a benzimidazole core linked via a methanone group to a piperazine ring substituted with a 3,5-dimethylpyrazole moiety. The pyrazole is further modified with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone functionality. The piperazine linker enhances solubility and bioavailability, a common strategy in drug design .
特性
IUPAC Name |
3H-benzimidazol-5-yl-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-14-20(15(2)27(24-14)17-5-10-31(29,30)12-17)25-6-8-26(9-7-25)21(28)16-3-4-18-19(11-16)23-13-22-18/h3-4,11,13,17H,5-10,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUPZALMXIOPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone represents a complex structure with potential biological activities. This article reviews its synthesis, biological properties, and relevant studies.
1. Structure and Synthesis
The compound features a benzimidazole core linked to a piperazine derivative, which is further substituted by a pyrazole moiety. The synthesis of such compounds typically involves multi-step reactions including cyclization and functional group modifications.
Table 1: Key Structural Components
| Component | Description |
|---|---|
| Benzimidazole | A bicyclic structure known for various biological activities. |
| Piperazine | A six-membered ring that can enhance solubility and bioavailability. |
| Pyrazole | Often associated with anti-inflammatory and anticancer properties. |
| Tetrahydrothiophen | Contributes to the compound's unique electronic properties. |
2.1 Anticancer Properties
Recent studies have suggested that compounds containing benzimidazole and pyrazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated inhibition of BET bromodomains, which are implicated in cancer progression. The compound was found to arrest the cell cycle at the G0/G1 phase and induce apoptosis by downregulating c-Myc expression, a key regulator in cancer cell proliferation .
2.2 Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of serine/threonine kinases, particularly ALK5 (activin receptor-like kinase 5). Inhibiting such pathways can be beneficial in treating fibrotic diseases and certain cancers .
3. Pharmacokinetics and Toxicology
In vivo studies have indicated favorable pharmacokinetic profiles for similar compounds in the series, with acceptable tolerability in mouse models . However, detailed toxicological assessments are necessary to fully understand the safety profile of this specific compound.
Case Study 1: BET Inhibition
A study focused on a derivative of benzimidazole showed promising results as a BET inhibitor with selectivity against BRD4, leading to reduced tumor growth in xenograft models .
Case Study 2: ALK5 Inhibition
In another investigation, similar pyrazole derivatives were shown to effectively inhibit ALK5 activity, suggesting potential therapeutic applications in fibrosis .
5. Conclusion
The compound (1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone demonstrates significant promise in various biological activities, primarily through its anticancer properties and enzyme inhibition capabilities. Further research is warranted to explore its full therapeutic potential and safety profile.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Key comparisons are summarized in Table 1 and elaborated thereafter.
Table 1: Comparison with Similar Compounds
Structural Analogies and Functional Differences
- Pyrazole-Imidazole Hybrids : Compounds like those in and share the pyrazole-imidazole backbone but lack the piperazine linker and sulfone group. The absence of these features correlates with reduced bioavailability and narrower antimicrobial spectra compared to the target compound’s inferred profile .
- Benzimidazole Derivatives : The compound in incorporates a benzimidazole-pyrazole-thiophene scaffold. While its methylthio group enhances lipophilicity, the target compound’s sulfone group may improve solubility and metabolic stability .
- Piperazine-Linked Compounds : I-BET469 uses a pyridine-piperazine framework for BET inhibition. The target compound’s benzimidazole-piperazine-pyrazole architecture could similarly target protein-protein interactions but with distinct selectivity due to the sulfone and dimethylpyrazole groups.
Pharmacological Implications
- Antimicrobial Activity : Pyrazole-imidazole hybrids in show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The target compound’s sulfone group may enhance potency by disrupting microbial membrane integrity or enzyme function .
- Kinase/Bromodomain Inhibition: The thiophene-carboxamide in and the morpholino group in are critical for kinase/bromodomain binding. The target compound’s dimethylpyrazole and sulfone groups could similarly modulate ATP-binding pockets or allosteric sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
